molecular formula C23H15Cl2NO4 B5186505 N-[4-(benzyloxy)phenyl]-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide

N-[4-(benzyloxy)phenyl]-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide

Cat. No. B5186505
M. Wt: 440.3 g/mol
InChI Key: WYAKFHTZLBGIEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzyloxy)phenyl]-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide, commonly known as BDC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry.

Mechanism of Action

The exact mechanism of action of BDC is not fully understood. However, studies have suggested that BDC may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. BDC has also been shown to interact with metal ions, potentially leading to the formation of metal complexes that could have biological activity.
Biochemical and Physiological Effects
BDC has been shown to have various biochemical and physiological effects. In cancer cells, BDC has been shown to induce apoptosis, or programmed cell death. BDC has also been shown to inhibit the migration and invasion of cancer cells. In addition, BDC has been shown to inhibit the production of inflammatory cytokines, potentially reducing inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using BDC in lab experiments is its potential as a fluorescent probe for the detection of metal ions. BDC is also relatively easy to synthesize using the method described above. However, one limitation of using BDC in lab experiments is its limited solubility in water, which may make it difficult to use in certain assays.

Future Directions

There are several potential future directions for research on BDC. One area of interest is the development of BDC derivatives with improved solubility and bioactivity. Another area of interest is the investigation of BDC's potential as an imaging agent for the detection of cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of BDC and its potential applications in various fields.

Synthesis Methods

The synthesis of BDC involves the reaction of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid with benzyl alcohol and 4-(dimethylamino)pyridine in the presence of N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with 4-bromoaniline to yield BDC. This synthesis method has been reported in the literature and has been used in various studies to obtain BDC for further experimentation.

Scientific Research Applications

BDC has been investigated for its potential use in medicinal chemistry and biochemistry. It has been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. BDC has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. Additionally, BDC has been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

6,8-dichloro-2-oxo-N-(4-phenylmethoxyphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2NO4/c24-16-10-15-11-19(23(28)30-21(15)20(25)12-16)22(27)26-17-6-8-18(9-7-17)29-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAKFHTZLBGIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(benzyloxy)phenyl]-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide

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